molecular formula C10H14N2O4S2 B13518606 2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide

2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide

Cat. No.: B13518606
M. Wt: 290.4 g/mol
InChI Key: ZRKQBUDKGDFNCR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide is a chemical compound that features a pyrrolidine ring attached to a benzenesulfonamide moiety

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

2-(Pyrrolidin-1-ylsulfonyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The unique combination of the pyrrolidine ring and the benzenesulfonamide moiety in this compound provides it with distinct properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-pyrrolidin-1-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,11,13,14)

InChI Key

ZRKQBUDKGDFNCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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